molecular formula C16H19N3 B1297271 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile CAS No. 157286-82-3

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile

Cat. No. B1297271
CAS RN: 157286-82-3
M. Wt: 253.34 g/mol
InChI Key: DIQBKQWMTLZBOB-UHFFFAOYSA-N
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Description

The compound “2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are also part of many marketed drugs with diverse therapeutic properties .

Scientific Research Applications

Pharmaceutical Research

This compound is used as a reference standard in pharmaceutical testing to ensure the quality and consistency of drug formulations . Its structure is indicative of potential biological activity , making it a candidate for drug discovery projects. It may serve as a precursor or an intermediate in the synthesis of more complex molecules with therapeutic properties.

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of pyrrole compounds, it could be explored for potential therapeutic applications .

properties

IUPAC Name

2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQBKQWMTLZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2N)C#N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149689
Record name 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile

CAS RN

157286-82-3
Record name 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157286-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-butanone (100.000 g, 1.135 mol), 2,4,6-trimethylaniline (153.225 g, 1.135 mol) and p-toluenesulfonic acid (0.670 g) in 500 ml of benzene was refluxed using a Dean-Stark trap to remove water. After 2 hours, malononitrile (75.000 g, 1.135 mol) was added and the mixture was refluxed for an additional 10 hours until all of the starting material was consumed. The reaction mixture was cooled and precipitate formed and filtered. The solid was washed with a minimum amount of ethanol. The solid was diluted with 500 ml of benzene and product was dissolved. Some undesired product was insoluble and was filtered off. The filtrate was concentrated to give a tan solid which was recrystallized from ethanol to give 130.260 g of off-white crystals. 1H NMR (CDCl3) δ 1.68(s, 3H), 1.93(s, 6H), 2.05(s, 3H), 2.31(s, 3H), 3.62(brs, 2H), 6.95(s, 2H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
153.225 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
catalyst
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two

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